

2-Ethynylthiane: A Comprehensive Guide to its Predicted Nuclear Magnetic Resonance Spectral Data

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Compound of Interest

Compound Name: **2-Ethynylthiane**

Cat. No.: **B008549**

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Introduction

2-Ethynylthiane, a heterocyclic compound incorporating a saturated six-membered sulfur-containing ring (thiane) and a reactive ethynyl group, holds potential as a versatile building block in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for its application in drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for such characterization. This technical guide provides a detailed prediction of the ^1H and ^{13}C NMR spectral data for **2-Ethynylthiane**, based on analogous compounds and fundamental NMR principles. It also outlines a standard experimental protocol for acquiring such data.

Predicted NMR Spectral Data

Direct experimental NMR data for **2-ethynylthiane** is not readily available in the public domain. However, by analyzing the known spectral data of the structurally analogous oxygen-containing compound, 2-ethynylloxane (2-ethynyltetrahydro-2H-pyran), and considering the relative electronegativity and shielding effects of sulfur versus oxygen, a reliable prediction of the chemical shifts and coupling constants can be made.

Predicted ^1H NMR Spectral Data for **2-Ethynylthiane**

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Proton	Multiplicity	Predicted Chemical Shift (δ , ppm)	Predicted Coupling Constants (J, Hz)
H-2	dd	~ 3.8 - 4.0	J(H2, H3a) ≈ 10-12 Hz, J(H2, H3e) ≈ 2-4 Hz
H-6a (axial)	dt	~ 2.8 - 3.0	J(H6a, H6e) ≈ 12-14 Hz, J(H6a, H5a) ≈ 10-12 Hz, J(H6a, H5e) ≈ 2-4 Hz
H-6e (equatorial)	dm	~ 2.6 - 2.8	J(H6e, H6a) ≈ 12-14 Hz
Ethynyl-H	s	~ 2.1 - 2.3	
H-3, H-4, H-5	m	~ 1.5 - 2.0	

Predicted ¹³C NMR Spectral Data for 2-Ethynylthiane

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~ 70 - 75
C-6	~ 30 - 35
Ethynyl-C (quaternary)	~ 80 - 85
Ethynyl-CH	~ 70 - 75
C-3, C-4, C-5	~ 25 - 30

Rationale for Predictions

The predictions are derived from the known data for 2-ethynylloxane and adjusted based on the substitution of oxygen with sulfur. Sulfur is less electronegative than oxygen, leading to a

general upfield shift (lower ppm values) for adjacent protons and carbons due to decreased deshielding.

- ^1H NMR: The proton at C-2 (H-2), being alpha to the heteroatom, will be the most downfield of the ring protons. The axial and equatorial protons at C-6 will be diastereotopic and show distinct signals with characteristic geminal and vicinal coupling constants. The ethynyl proton is expected to appear as a sharp singlet in the typical alkyne region.
- ^{13}C NMR: The carbon C-2, directly attached to the sulfur and the ethynyl group, will be the most downfield of the aliphatic ring carbons. The carbons of the ethynyl group have characteristic chemical shifts, with the quaternary carbon appearing slightly more downfield than the terminal CH carbon.

Experimental Protocols

The following provides a detailed methodology for the acquisition of NMR spectra for **2-ethynylthiane**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of purified **2-ethynylthiane**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence (zg30).
- Number of Scans: 16 to 64, depending on sample concentration.
- Spectral Width: 0 to 12 ppm.
- Acquisition Time: ~3-4 seconds.

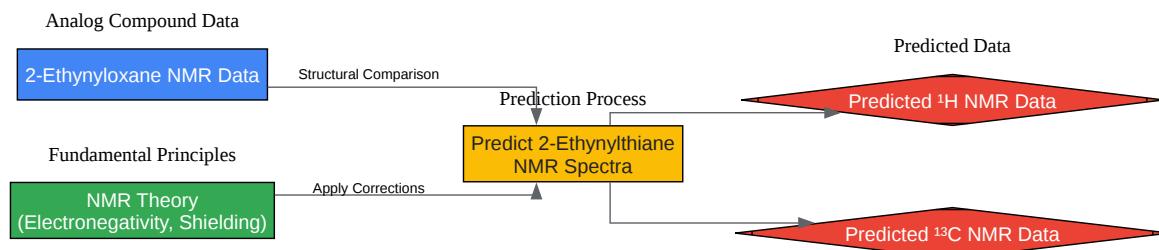
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.
- Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

3. ^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to the ^1H frequency).
- Pulse Program: Proton-decoupled pulse sequence (zgpg30).
- Number of Scans: 1024 to 4096, due to the low natural abundance of ^{13}C .
- Spectral Width: 0 to 220 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.
- Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Logical Relationship of NMR Data

The following diagram illustrates the logical workflow for the prediction and interpretation of the NMR spectral data for **2-ethynylthiane**.



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Caption: Workflow for predicting the NMR spectral data of **2-ethynylthiane**.

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